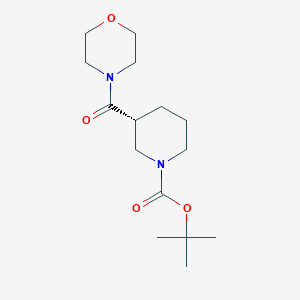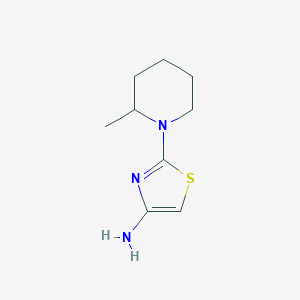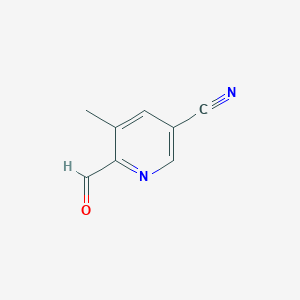
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(メチルチオ)ピリミジン-5-イル)メチル)シクロプロパンアミン: は、ピリミジン誘導体のクラスに属する化学化合物です。ピリミジンは、6員環の1位と3位に窒素原子を含む芳香族複素環式化合物です。この特定の化合物は、ピリミジン環の2位にメチルチオ基が存在し、5位にメチレンブリッジを介してシクロプロパンアミン部分が結合していることを特徴としています。
準備方法
合成経路と反応条件
N-((2-(メチルチオ)ピリミジン-5-イル)メチル)シクロプロパンアミンの合成は、通常、容易に入手可能な前駆体から出発して、複数の段階を伴います。一般的な合成経路には、以下が含まれます。
ピリミジン環の形成: ピリミジン環は、β-ジカルボニル化合物とグアニジン誘導体との縮合反応によって合成できます。
メチルチオ基の導入: メチルチオ基は、適切なメチルチオドナーを用いた求核置換反応によって導入できます。
シクロプロパンアミン部分の付加: 最後の段階では、塩基性条件下でピリミジン環をシクロプロパンアミンでアルキル化して、目的の化合物を形成します。
工業的生産方法
N-((2-(メチルチオ)ピリミジン-5-イル)メチル)シクロプロパンアミンの工業的生産方法は、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、結晶化やクロマトグラフィーなどの高度な精製技術が含まれます。
化学反応の分析
反応の種類
N-((2-(メチルチオ)ピリミジン-5-イル)メチル)シクロプロパンアミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メチルチオ基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いてスルホキシドまたはスルホンに酸化できます。
還元: ピリミジン環は、触媒的加水素化条件下で還元してジヒドロピリミジン誘導体を形成できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 炭素担持パラジウムを用いた触媒的加水素化。
置換: アミン、チオール、アルコキシドなどの求核剤。
主な生成物
酸化: スルホキシドおよびスルホン誘導体。
還元: ジヒドロピリミジン誘導体。
置換: さまざまな置換ピリミジン誘導体。
科学研究への応用
N-((2-(メチルチオ)ピリミジン-5-イル)メチル)シクロプロパンアミンは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。
医学: 抗炎症作用や抗癌作用など、治療効果の可能性について探求されています。
産業: 農薬や医薬品の開発に利用されています。
科学的研究の応用
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
N-((2-(メチルチオ)ピリミジン-5-イル)メチル)シクロプロパンアミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素の活性部位に結合することによって、それらの酵素の阻害剤として作用する可能性があります。これにより、さまざまな生化学的経路が調節され、抗炎症作用や抗癌作用などの治療効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- N-(2-メチル-5-ニトロフェニル)-4-(ピリジン-3-イル)ピリミジン-2-アミン
- 2-(メチルスルホニル)-4-(3-ピリジル)ピリミジン
独自性
N-((2-(メチルチオ)ピリミジン-5-イル)メチル)シクロプロパンアミンは、シクロプロパンアミン部分の存在によって独特であり、これにより、独自の化学的および生物学的特性が与えられています。この構造的特徴は、他のピリミジン誘導体とは異なり、分子標的との特定の相互作用に寄与する可能性があります。
類似化合物との比較
Similar Compounds
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- 2-(Methylsulfonyl)-4-(3-pyridyl)pyrimidine
Uniqueness
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets.
特性
分子式 |
C9H13N3S |
|---|---|
分子量 |
195.29 g/mol |
IUPAC名 |
N-[(2-methylsulfanylpyrimidin-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H13N3S/c1-13-9-11-5-7(6-12-9)4-10-8-2-3-8/h5-6,8,10H,2-4H2,1H3 |
InChIキー |
LPOLFPRQJFHCBG-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C=N1)CNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


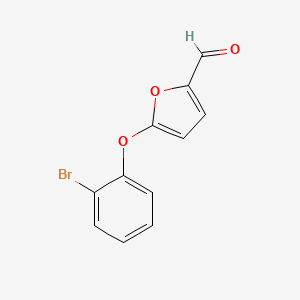
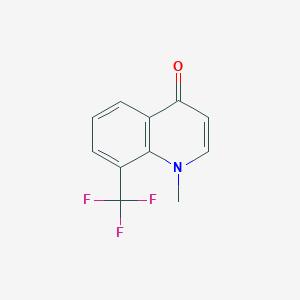
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)


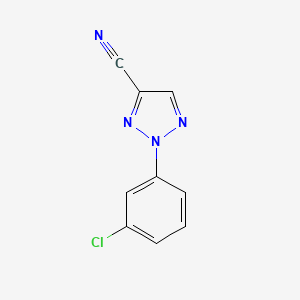
![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
